molecular formula C16H12Cl2N4O4 B2776368 2-(2,4-dichlorophenoxy)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034349-16-9

2-(2,4-dichlorophenoxy)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No. B2776368
CAS RN: 2034349-16-9
M. Wt: 395.2
InChI Key: WRKGFORQOKBDCH-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H12Cl2N4O4 and its molecular weight is 395.2. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research on similar structures has involved the synthesis and characterization of various 1,3,4-oxadiazole and acetamide derivatives, highlighting the chemical versatility and potential for pharmacological applications of these compounds. For instance, a study by Nafeesa et al. (2017) detailed the synthesis of N-substituted derivatives with antibacterial and anti-enzymatic properties, supported by hemolytic activity analysis (Nafeesa et al., 2017). Another study explored the synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, focusing on their biological assessment and potential pharmacological activities (Karpina et al., 2019).

Anti-inflammatory and Anti-thrombotic Properties

Compounds with 1,3,4-oxadiazole derivatives have also been studied for their anti-inflammatory and anti-thrombotic properties. Basra et al. (2019) investigated in-vitro and in-vivo anti-inflammatory activity of such derivatives, highlighting the potential for developing anti-inflammatory pharmaceutical products (Basra et al., 2019).

Chemical Properties and Applications

The chemical reactivity and potential applications of related compounds have been explored as well. For example, the study on the oxidation reactivity channels for certain acetamides provides insights into the chemical behavior and potential uses of these molecules in various reactions and applications (Pailloux et al., 2007).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O4/c17-10-1-2-12(11(18)6-10)25-8-14(24)20-7-15-21-16(22-26-15)9-3-4-19-13(23)5-9/h1-6H,7-8H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKGFORQOKBDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

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